molecular formula C27H41N3O3Sn B13743025 Tributylstannyl-iomazenil

Tributylstannyl-iomazenil

Cat. No.: B13743025
M. Wt: 574.3 g/mol
InChI Key: AVVMSDPTNBGWCQ-UHFFFAOYSA-N
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Description

Tributylstannyl-iomazenil is a compound that combines the properties of tributylstannyl and iomazenil. Tributylstannyl is an organotin compound with three butyl groups covalently bonded to a tin atom, while iomazenil is a benzodiazepine receptor antagonist. This compound is primarily used in the field of radiochemistry for labeling and imaging studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannyl-iomazenil is synthesized by reacting iomazenil with hexabutyldistannane in the presence of a palladium catalyst. The reaction conditions typically involve:

    Solvent: Methanol, ethanol, acetic acid, or water

    pH: 2-7

    Oxidizing agents: Chloramine-T, Iodogen, or acetic acid

    Temperature: 22-128°C

The best conditions for the reaction are 50 µg of precursor, 50 µL of 0.02 M chloramine-T in aqueous acetic acid (pH 3.3) at 120°C for 30 minutes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tributylstannyl-iomazenil undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like chloramine-T and Iodogen

    Substitution: Iododestannylation reaction where the tributylstannyl group is replaced by an iodine atom

Common Reagents and Conditions

    Oxidizing agents: Chloramine-T, Iodogen, acetic acid

    Solvents: Methanol, ethanol, acetic acid, water

    Temperature: Room temperature to 120°C

Major Products Formed

The major product formed from the iododestannylation reaction is 1-iodobutane .

Scientific Research Applications

Tributylstannyl-iomazenil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tributylstannyl-iomazenil involves the iododestannylation reaction, where the tributylstannyl group is replaced by an iodine atom. This reaction is facilitated by oxidizing agents and results in the formation of radioiodinated iomazenil, which can bind to benzodiazepine receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylstannyl-iomazenil is unique due to its specific application in radiochemistry and neuroscience. Unlike other tributyltin compounds, it is used primarily for labeling and imaging studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C27H41N3O3Sn

Molecular Weight

574.3 g/mol

IUPAC Name

ethyl 5-methyl-6-oxo-7-tributylstannyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H14N3O3.3C4H9.Sn/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13;3*1-3-4-2;/h4-5,7,9H,3,8H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

AVVMSDPTNBGWCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C(=O)N(CC3=C(N=CN32)C(=O)OCC)C

Origin of Product

United States

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